Methyl 3,3-dimethoxypropionate
Overview
Description
Methyl 3,3-dimethoxypropionate was used in the synthesis of 3-indolyl α ,β -unsaturated carbonyl compounds.
Scientific Research Applications
Synthesis and Chemical Applications
- Methyl 3,3-dimethoxypropionate has been synthesized through the oxidation of acrylic acid by oxygen in methanol, catalyzed by PdCl2/CuCl2. This process achieved a high conversion rate and selectivity for this compound at specific temperatures and pressures (Wang, Li, & Zhou, 2005).
- It plays a role in the preparation of methyl esters, acting as an intermediate in the esterification process of acids with methanol (Radin, Hajra, & Akahori, 1960).
- This compound is utilized in the synthesis of complex organic compounds, such as 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, showing its versatility in organic chemistry (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
- It is also used in the practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, which have various applications in chemical research (Wang & Ikemoto, 2005).
Industrial and Environmental Applications
- In industry, it serves as an intermediate in the production of functionalized polymers and adhesives, highlighting its importance in manufacturing processes (Tanaka, Takahara, & Lempers, 2009).
- This compound contributes to the development of alternative fuels, such as in the production of methylal-diesel blended fuels, demonstrating its potential in energy diversification (Vertin, Ohi, Naegeli, Childress, Hagen, McCarthy, Cheng, & Dibble, 1999).
Biological and Medical Research
- It has been studied for its role in the metabolism of certain compounds, such as salvianolic acid A, where it forms methylated metabolites with antioxidant properties (Xu, Li, Che, Tian, Fan, & Liu, 2014).
- Research on monomethylarsonous acid (MMA(III)) has shown that this compound is more toxic than arsenite in certain cell types, providing insights into the toxicity of methylated compounds (Petrick, Ayala-Fierro, Cullen, Carter, & Aposhian, 2000).
Safety and Hazards
Methyl 3,3-dimethoxypropionate is a combustible liquid . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Methyl 3,3-dimethoxypropionate is a biochemical reagent It is used as a reactant in the preparation of tetrahydro-β-carboline derivatives , which are known to have antitumor growth and metastasis properties .
Mode of Action
As a reactant in the synthesis of tetrahydro-β-carboline derivatives , it likely interacts with other compounds to form complex structures with biological activity.
Biochemical Pathways
Given its use in the synthesis of tetrahydro-β-carboline derivatives , it may indirectly influence pathways related to tumor growth and metastasis.
Pharmacokinetics
Its physical properties such as boiling point (77 °c/20 mmhg) and density (1.045 g/mL at 25 °C) can influence its pharmacokinetic behavior.
Result of Action
Its use in the synthesis of tetrahydro-β-carboline derivatives suggests that it may contribute to the antitumor growth and metastasis properties of these compounds.
Action Environment
Safety data indicates that it should be handled with adequate ventilation, especially in confined areas , suggesting that environmental conditions can affect its stability and safety.
Biochemical Analysis
Biochemical Properties
Methyl 3,3-dimethoxypropionate plays a significant role in biochemical reactions, particularly in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reactant in the preparation of tetrahydro-β-carboline derivatives, which are known to inhibit tumor growth and metastasis . The interactions between this compound and these biomolecules are crucial for the formation of the desired chemical products.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds suggests that it may have an impact on cellular processes related to cancer cell growth and proliferation
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. It acts as a reactant in biochemical reactions, leading to the formation of various chemical derivatives. These interactions may involve binding to enzymes or proteins, resulting in enzyme inhibition or activation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and metastasis . At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s overall activity and effects on cellular processes. Understanding the specific enzymes and cofactors involved in its metabolism is crucial for elucidating its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3,3-dimethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVPMKCDDNUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225230 | |
Record name | Methyl 3,3-dimethoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-91-1 | |
Record name | Methyl 3,3-dimethoxypropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7424-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dimethoxypropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7424-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,3-dimethoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,3-dimethoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a practical synthesis route for Methyl 3,3-dimethoxypropionate?
A1: this compound can be synthesized via the electrochemical methoxylation of N-acetyl β-aminoesters and β-aminoacrylonitriles. [] This method offers a practical alternative to traditional chemical synthesis routes.
Q2: How can this compound be used in heterocycle synthesis?
A2: this compound plays a key role in synthesizing halo quinolin-2(1H)-ones. [] Reacting halo anilines with this compound under basic conditions yields the corresponding amides. These amides can then undergo acid-catalyzed cyclization to form the desired halo quinolin-2(1H)-ones. This synthetic route has proven effective even on a large scale (800g).
Q3: Are there any limitations to using this compound in this heterocycle synthesis?
A3: While effective for many substrates, anilines containing strong electron-withdrawing or electron-donating groups demonstrate poor reactivity in this synthetic sequence. [] Further research might explore alternative conditions or modifications to overcome these limitations.
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